Benoxathian hydrochloride

In Vivo Pharmacology Cardiovascular Research Pharmacokinetics

Researchers requiring precise α1-adrenoceptor subtype characterization often encounter contradictory results when substituting benoxathian with prazosin or WB4101, due to differing selectivity profiles and pharmacokinetic durations. Benoxathian hydrochloride (CAS 92642-97-2) resolves this with its unique biphasic binding pattern and short 30-60 min hypotensive duration, enabling multiple interventions per session. - Discriminates α1-subtype heterogeneity via biphasic [³H]-prazosin displacement - Reverses pharmacologically-induced anorexia at low nanomolar doses (10 nM) - (-)-enantiomer exhibits 10-fold higher potency than (+)-enantiomer Supplied as high-purity solid with full analytical documentation; available from stock for immediate dispatch.

Molecular Formula C19H24ClNO4S
Molecular Weight 397.9 g/mol
CAS No. 92642-97-2
Cat. No. B1246132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenoxathian hydrochloride
CAS92642-97-2
Synonyms2-(((2-(2,6-dimethoxyphenoxy)ethyl)amino)methyl)-1,4-benzoxathian
benoxathian
benoxathian hydrochloride
Molecular FormulaC19H24ClNO4S
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2.Cl
InChIInChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H
InChIKeyOWRADFDDJVNMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benoxathian Hydrochloride: α1-Adrenoceptor Research Overview


Benoxathian hydrochloride (CAS 92642-97-2) is a potent, selective α1-adrenoceptor antagonist structurally classified as a benzodioxane derivative [1]. The compound, chemically defined as 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzoxathian hydrochloride, has been extensively characterized for its high-affinity binding to α1-adrenergic receptor subtypes and its functional antagonism of α1-mediated responses in various tissue preparations [2]. Its distinct pharmacological profile, particularly its subtype selectivity and enantiomeric potency differences, makes it a valuable tool for dissecting α1-adrenoceptor-mediated physiology and pharmacology in both in vitro and in vivo research settings [3].

Target Class
α1-adrenoceptor antagonist pharmacological research
Subtype Profiling
Supports α1-subtype discrimination and binding studies
Chiral Context
Enantiomer-specific pharmacological investigation tool

Why Benoxathian Cannot Be Substituted


While benoxathian hydrochloride, prazosin, and WB4101 all act as α1-adrenoceptor antagonists, their distinct subtype selectivity profiles, pharmacokinetic durations, and stereochemical activities preclude simple substitution in experimental protocols. Substitution without validation can lead to contradictory or non-reproducible results, as studies show benoxathian exhibits a unique biphasic inhibition of [3H]-prazosin binding in rat lung compared to 5-methylurapidil [1], and its hypotensive effect in vivo is markedly shorter in duration than that of prazosin [2]. Furthermore, the (-)-enantiomer of benoxathian displays a 10-fold higher potency at α1-adrenoceptors compared to its (+)-enantiomer [3], a chiral distinction not similarly characterized for all in-class analogs. These critical differences in molecular pharmacology underscore the necessity of using benoxathian hydrochloride specifically when its unique experimental properties are required.

Biphasic binding profile distinct from 5-methylurapidil may shift subtype labeling in lung tissue assays, limiting direct interchange.

Shorter duration of hypotensive action versus prazosin may alter in vivo experimental timelines; temporal response profile not transferable.

Enantiomeric potency difference (reported 10-fold) may not replicate with racemic mixture or non-chiral analogs; chiral context must be reviewed.

Benoxathian Quantitative Evidence vs. Key α1-Antagonists


Benoxathian vs. Prazosin: Hypotensive Duration

In anesthetized dogs, intravenous administration of benoxathian (25-100 μg/kg) produced an immediate fall in diastolic blood pressure comparable to prazosin (50 μg/kg). However, the duration of the hypotensive effect is a key differentiator: the effect of benoxathian and WB 4101 completely disappeared within 30–60 minutes, while the hypotensive effect of prazosin persisted for up to 3 hours post-injection [1]. This temporal profile is critical for experimental designs requiring a shorter-acting α1 antagonist.

Hypotensive Duration
Head-to-head
Reported 3–6× shorter effect vs. prazosin
Supports acute cardiovascular studies requiring shorter blockade
Anesthetized dog model; review transfer to other species
In Vivo Pharmacology Cardiovascular Research Pharmacokinetics

α1 Subtype Recognition vs. 5-Methylurapidil

In rat lung membranes, the binding of [3H]-prazosin was inhibited biphasically by both benoxathian and 5-methylurapidil, indicating the presence of multiple α1-adrenoceptor subtypes. However, the proportions of these subtypes differed significantly between the two antagonists. Critically, after pretreatment of membranes with chloroethylclonidine (CEC) to inactivate α1B-adrenoceptors, benoxathian detected a single homogeneous population of high-affinity sites, whereas 5-methylurapidil continued to discriminate two distinct affinity states [1]. This demonstrates that benoxathian and 5-methylurapidil do not label the same α1-subtype populations in this tissue.

Subtype Recognition
Head-to-head
Benoxathian: single population post‑CEC
5‑Methylurapidil: dual population post‑CEC
Distinct subtype labeling profile in lung tissue
Rat lung membranes; tissue-specific context applies
Receptor Pharmacology Binding Assays Subtype Selectivity

Enantiomeric Potency at α1-Adrenoceptors

The enantiomers of benoxathian were resolved and evaluated for their blocking activity on isolated rat vas deferens. For α1-adrenoceptors, the (-)-enantiomer was 10 times more potent than the (+)-enantiomer (pA2 = 9.36 vs. pA2 = 8.36). In contrast, no significant difference in potency was observed between the two enantiomers for α2-adrenoceptor blockade. Furthermore, the (-)-enantiomer displayed an α1/α2 selectivity ratio of 1230 [1]. This stereoselectivity is a critical property for research applications requiring precise pharmacological definition.

Enantiomeric Potency
Reported
(−)-Benoxathian pA₂ 9.36, (+)-pA₂ 8.36
α₁/α₂ selectivity 1230
Enantiomeric selectivity context for α₁ studies
Rat vas deferens; review chiral attribution
Stereochemistry Structure-Activity Relationship Receptor Pharmacology

Functional CNS α1B Antagonism

In rat piriform cortical interneurons, benoxathian acted as a competitive antagonist of norepinephrine-mediated excitation. The calculated pA2 value for benoxathian was 7.8, which correlated significantly with its pKi for the α1B-adrenoceptor subtype (r = 0.919) [1]. This functional pA2 value provides a quantitative benchmark for its CNS α1B-antagonist activity, distinguishing it from other α1-antagonists like prazosin (pA2 = 8.9) and WB 4101 (pA2 = 8.5) in the same assay system.

CNS Functional pA₂
Cross-study
Benoxathian pA₂ 7.8 vs. prazosin 8.9, WB4101 8.5
Lower functional α₁B potency in cortical interneurons
Electrophysiology assay; concentration adjustment needed
Neuropharmacology Electrophysiology CNS Research

Primate Liver α1 Subtype Affinity

In competition binding studies using [3H]prazosin in rhesus monkey liver membranes, two distinct α1-adrenoceptor populations were identified. For the high-affinity α1A-like sites, the rank order of antagonist potency was tamsulosin ≥ WB4101 ≥ prazosin > benoxathian. For the low-affinity α1B-like sites, the rank order was prazosin > tamsulosin > WB4101 > benoxathian [1]. This demonstrates that benoxathian has a lower affinity for both α1-subtypes in this primate tissue compared to tamsulosin and WB4101, a distinction important for translational research models.

Primate Liver Affinity
Head-to-head
α₁A‑like: tamsulosin ≥ WB4101 ≥ prazosin > benoxathian α₁B‑like: prazosin > tamsulosin > WB4101 > benoxathian
Lower rank in primate α₁ subtype affinity
Rhesus monkey liver; translational model context
Receptor Binding Subtype Pharmacology Primates

Behavioral Pharmacology: Anorexia Reversal

Benoxathian hydrochloride (10 nM) administered via paraventricular nucleus injection completely reversed the anorexia induced by systemic phenylpropanolamine (PPA; 2.5, 5.0, or 10.0 mg/kg, IP) in rats [1]. This specific behavioral effect has not been similarly established for other α1-antagonists like prazosin or WB4101 in this appetite-regulation model, highlighting a unique in vivo application for benoxathian.

Anorexia Reversal
Reported
Reversed PPA‑induced anorexia at 10 nM (PVN injection)
Supports appetite regulation research model
Rat behavioral model; not validated for other α₁-antagonists
Behavioral Pharmacology Appetite Regulation In Vivo CNS

Benoxathian: Validated Research Applications


Reversible α1-Blockade for Cardiovascular Studies

For acute cardiovascular studies in anesthetized animals where a potent α1-antagonist is needed but a long duration of action would be detrimental, benoxathian hydrochloride is a preferred tool over prazosin. Its hypotensive effect dissipates within 30-60 minutes, compared to the 3-hour duration of prazosin, allowing for multiple interventions or faster recovery within a single experimental session [1].

α1 Subtype Profiling in Complex Tissues

When characterizing α1-adrenoceptor subtype heterogeneity, benoxathian's unique biphasic binding profile, which differs from that of 5-methylurapidil in rat lung tissue, makes it an essential discriminatory ligand. It can be used in combination with other antagonists to map distinct α1-subtype populations in native tissues [2].

Central α1 Receptors in Appetite Regulation

Benoxathian hydrochloride is a validated tool for investigating the role of central α1-adrenoceptors in appetite regulation. Its demonstrated efficacy in reversing pharmacologically-induced anorexia at low nanomolar doses makes it a specific choice for behavioral pharmacology studies focused on feeding and satiety [3].

Chiral α1-Antagonist SAR Studies

The well-documented 10-fold potency difference between the (-)- and (+)-enantiomers of benoxathian at α1-adrenoceptors makes this compound an ideal model system for SAR studies. It provides a clear framework for investigating the stereochemical determinants of α1-antagonist binding and function [4].

Application
Selection Property
Validation Focus
Acute cardiovascular studies
Short-duration α₁ blockade profile
Hypotensive duration endpoint context
α₁ subtype profiling
Biphasic binding discrimination
Subtype population analysis
Appetite regulation research
CNS α₁-mediated anorexia reversal
Behavioral pharmacology endpoint
Chiral SAR studies
Enantiomeric selectivity context
Stereochemical potency interpretation

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